9-(4-bromophenyl)-9H-fluoren-9-ol
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Overview
Description
9-(4-Bromophenyl)-9H-fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a bromophenyl group attached to the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated fluorene derivative with a boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 9-(4-bromophenyl)-9H-fluoren-9-ol may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(4-bromophenyl)-9H-fluoren-9-one.
Reduction: Formation of 9-(phenyl)-9H-fluoren-9-ol.
Substitution: Formation of various substituted fluorenols depending on the nucleophile used.
Scientific Research Applications
9-(4-Bromophenyl)-9H-fluoren-9-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: It is investigated for its potential use in drug development and as a building block for biologically active compounds.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluoren-9-ol: Lacks the bromine atom, resulting in different reactivity and applications.
9-(4-Chlorophenyl)-9H-fluoren-9-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
9-(4-Methylphenyl)-9H-fluoren-9-ol:
Uniqueness
9-(4-Bromophenyl)-9H-fluoren-9-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential use in materials science. The bromine atom also influences the compound’s electronic properties, making it suitable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C19H13BrO |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
9-(4-bromophenyl)fluoren-9-ol |
InChI |
InChI=1S/C19H13BrO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI Key |
MSCVHHOTJJTSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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